4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2S/c7-6(8,9)13-3-1-4(5(11)12)10-2-3/h3-4,10H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYLSZZONKTQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302539 | |
| Record name | 4-[(Trifluoromethyl)thio]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246466-28-3 | |
| Record name | 4-[(Trifluoromethyl)thio]proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246466-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Trifluoromethyl)thio]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring . The trifluoromethylsulfanyl group can be introduced via nucleophilic substitution reactions using trifluoromethylthiolating agents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis
This compound is widely utilized as a building block in solid-phase peptide synthesis. Its incorporation into peptide chains can significantly enhance the yield and efficiency of the synthesis process, making it a preferred choice for researchers developing new peptides for therapeutic applications .
Drug Development
The trifluoromethyl group present in this compound can improve the pharmacokinetic and pharmacodynamic properties of drug candidates. It has been shown to increase lipophilicity and metabolic stability, which are crucial for the development of effective therapeutics targeting various diseases .
Bioconjugation
4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid plays a significant role in bioconjugation strategies. Researchers can use it to attach biomolecules to surfaces or other molecules, facilitating the development of targeted drug delivery systems. This application is particularly important in creating conjugates that can deliver drugs more effectively to specific tissues or cells .
Organic Synthesis
This compound serves as an essential intermediate in the synthesis of complex organic molecules. It allows chemists to explore new chemical entities with potential therapeutic effects, particularly in the creation of potent inhibitors and modulators for various biological targets .
Material Science
In material science, this compound can be used in formulating advanced materials such as polymers with enhanced properties. Its unique chemical characteristics contribute to the development of materials that meet specific industrial requirements .
Analytical Chemistry
The compound is also employed in analytical chemistry to improve the sensitivity and selectivity of assays, particularly in detecting biomolecules. Its fluorinated nature enhances signal detection capabilities in various analytical techniques, making it a valuable tool for researchers working on biomolecular analysis .
Research on Fluorinated Compounds
Research involving fluorinated compounds is vital for understanding their behavior in biological systems. The study of this compound provides insights into how fluorination affects molecular interactions and biological activity, aiding researchers in designing more effective compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to these targets by providing additional hydrophobic interactions and electron-withdrawing effects . The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, allowing it to fit into the active sites of enzymes or receptors more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid and related compounds:
Structural Analysis
- Pyrrolidine vs. Pyridine Core: Pyrrolidine derivatives (e.g., the target compound) exhibit a saturated five-membered ring, enabling conformational flexibility critical for binding to biological targets. Pyridine analogs (e.g., 4-(trifluoromethyl)-3-pyridinecarboxylic acid) are aromatic, offering π-π stacking interactions but reduced flexibility .
Physicochemical Properties
- Electron-Withdrawing Effects :
- Solubility :
- 4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid (hydroxymethyl substituent) has higher aqueous solubility than the target compound due to its polar -CH₂OH group .
Biological Activity
4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid (CAS No. 1246466-28-3) is a compound of interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive examination of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a trifluoromethylsulfanyl group and a carboxylic acid moiety. Its molecular formula is CHFNOS, which contributes to its distinctive reactivity and interaction with biological systems.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 215.19 g/mol |
| Solubility | Soluble in polar solvents |
| Melting Point | Not available |
| LogP (octanol-water partition coefficient) | Not available |
The biological activity of this compound is primarily linked to its interaction with various molecular targets, potentially influencing cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties by inducing apoptosis in cancer cells. For instance, studies have shown that related pyrrolidine derivatives can effectively inhibit Bcl-2 and Bcl-xL proteins, which are crucial for cell survival in tumors .
Case Studies
Cytotoxicity and Selectivity
The selectivity of this compound for cancer cells over normal cells has not been extensively documented; however, related compounds have shown promising results in selectively targeting cancerous tissues while sparing healthy cells. This selectivity is crucial for minimizing side effects during therapeutic applications.
Table: Comparison with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid | High affinity TRPV1 antagonist | Modulation of ion channel activity |
| 4,5-Diphenyl-1H-pyrrole-3-carboxylic acid | Bcl-2/Bcl-xL inhibitor | Induction of apoptosis in tumor cells |
| 4-Trifluoromethylpyridine derivatives | Anticancer properties | Targeting cell survival pathways |
Q & A
Q. What are the key considerations for synthesizing 4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid with high enantiomeric purity?
To achieve high enantiomeric purity, researchers must optimize reaction conditions, including:
- Catalyst selection : Palladium or copper catalysts are often used to control stereoselectivity in cyclization steps .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while toluene may improve regioselectivity .
- Acidic/basic workup : Acidic conditions (e.g., HCl) stabilize intermediates via protonation, whereas basic conditions (e.g., NaOH) favor salt formation for purification .
- Chiral resolution : Techniques like chiral HPLC or enzymatic resolution ensure enantiomeric separation .
Q. What standard characterization techniques are recommended for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and F NMR identify proton and fluorine environments, confirming substituent placement .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns validate enantiomeric purity (>98% typical for pharmaceutical-grade intermediates) .
- X-ray Crystallography : Resolves absolute configuration and non-covalent interactions (e.g., hydrogen bonds, π-π stacking) .
- Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns .
Q. How is this compound utilized in enzyme inhibition studies?
- Bioisosteric replacement : The trifluoromethylsulfanyl group mimics natural thiol groups, enabling competitive inhibition of cysteine proteases .
- Kinetic assays : Researchers measure IC values under varying pH and temperature conditions to assess binding affinity .
- Structural analogs : Modifications to the pyrrolidine ring (e.g., hydroxylation) are tested to enhance selectivity for target enzymes .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
The ICReDD framework () integrates quantum chemical calculations and experimental
- Reaction path searching : Density Functional Theory (DFT) identifies low-energy transition states for cyclization steps.
- Machine learning : Algorithms trained on existing reaction datasets predict optimal solvents and catalysts.
- Feedback loops : Experimental results (e.g., yields, stereoselectivity) refine computational models iteratively .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Multi-technique validation : Combine XRD (for solid-state structure) with solution-state NMR to resolve discrepancies in conformational dynamics .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals forces) that may alter spectral signatures in crystalline vs. solution phases .
- Dynamic NMR : Detects rotamers or proton exchange processes that complicate H NMR interpretation .
Q. What strategies enable comparative analysis of structural analogs for enhanced bioactivity?
- SAR studies : Systematic substitution of the trifluoromethylsulfanyl group with bioisosteres (e.g., -SCF, -SeCF) evaluates metabolic stability and potency .
- Molecular docking : Simulates binding modes with target enzymes (e.g., SARS-CoV-2 main protease) to prioritize synthesis of high-affinity analogs .
- Pharmacokinetic profiling : Microsomal stability assays and LogP measurements guide optimization of bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
